

# Cross-study comparison of Esaxerenone's effect on albuminuria

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# Esaxerenone's Impact on Albuminuria: A Comparative Analysis

A deep dive into the clinical data reveals **esaxerenone**'s standing against other prominent therapies in reducing albuminuria, a key marker of kidney damage, particularly in patients with type 2 diabetes. This guide provides a comprehensive comparison of **esaxerenone** with other mineralocorticoid receptor blockers (MRBs), SGLT2 inhibitors, and angiotensin II receptor blockers (ARBs), supported by data from key clinical trials.

**Esaxerenone**, a novel non-steroidal mineralocorticoid receptor blocker, has demonstrated significant efficacy in reducing urinary albumin-to-creatinine ratio (UACR), a critical measure of albuminuria. Clinical studies have shown that **esaxerenone**, when added to standard reninangiotensin system (RAS) inhibitor therapy, leads to a notable decrease in albuminuria in patients with type 2 diabetes and microalbuminuria.[1][2] This guide will dissect the quantitative data from these studies and compare it with the performance of other established treatments for albuminuria.

### **Comparative Efficacy in Albuminuria Reduction**

The primary measure of efficacy in these studies is the percentage change in UACR from baseline. The following tables summarize the key findings from major clinical trials for **esaxerenone** and its comparators.



Table 1: Esaxerenone - Key Clinical Trial Data on

**Albuminuria Reduction** 

Clinical Trial	Drug & Dosage	Patient Population	Duration	Key Findings on UACR
ESAX-DN[1][2] [3]	Esaxerenone (titrated to 2.5 mg/day) + RAS inhibitor	Type 2 diabetes with microalbuminuria (UACR 45 to <300 mg/g)	52 weeks	-58.3% reduction in UACR (vs. +8.3% with placebo). 22.1% of patients achieved remission to normoalbuminuri a (vs. 4.0% with placebo).

Table 2: Comparator Drugs - Key Clinical Trial Data on Albuminuria Reduction



Drug Class	Drug & Dosage	Clinical Trial	Patient Population	Duration	Key Findings on UACR
MRB	Finerenone (7.5-20 mg/day) + RAS blocker	ARTS-DN	Type 2 diabetes with albuminuria	90 days	Dose- dependent reduction in UACR; 21% to 38% reduction compared to placebo.
MRB	Spironolacton e (25 mg/day) + RAS blocker	Kato et al.	Type 2 diabetic nephropathy with albuminuria (UACR 100- 2000 mg/gCr)	8 weeks	33% reduction in albuminuria.
MRB	Spironolacton e (25 mg/day) + Enalapril	Ziaee et al.	Type 2 diabetes with microalbumin uria	12 weeks	Significant reduction in albumin/creat inine ratio compared to enalapril alone.
SGLT2 Inhibitor	Dapagliflozin (10 mg/day) + RAS inhibitor	DAPA-CKD	Chronic kidney disease with albuminuria (with or without type 2 diabetes)	Median 2.4 years	Significant reduction in UACR.
ARB	Losartan (50- 100 mg/day)	RENAAL	Type 2 diabetes with nephropathy	Mean 3.4 years	35% reduction in proteinuria

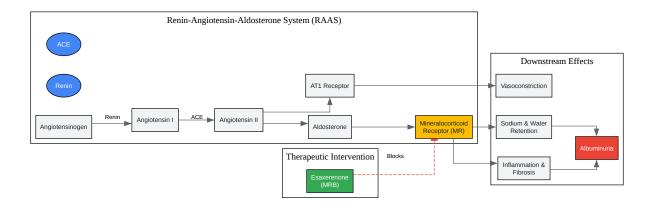


(UACR >300 mg/g)

compared to placebo.

# Understanding the Mechanisms: Signaling Pathways

The therapeutic effects of **esaxerenone** and other MRBs on albuminuria are rooted in their ability to block the mineralocorticoid receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).



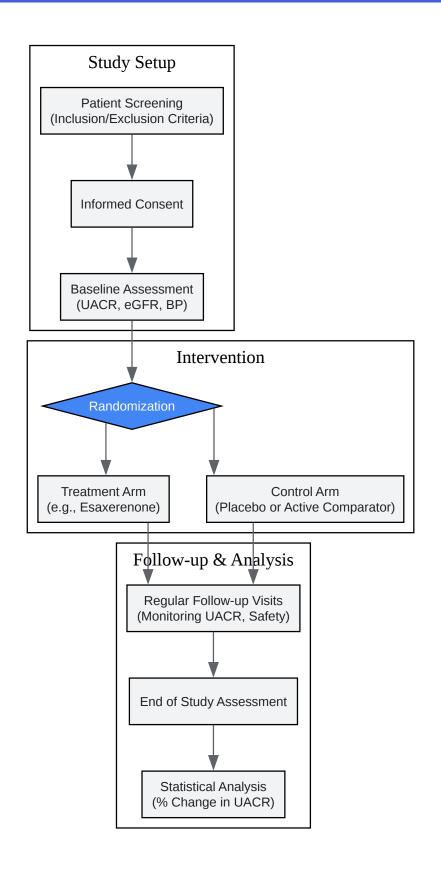
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Caption: Mechanism of Action of **Esaxerenone** within the RAAS Pathway.

## Clinical Trial Workflow: A Look at the Methodology

The clinical trials cited in this guide generally follow a standardized workflow to assess the efficacy and safety of the investigational drugs on albuminuria.





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Caption: A Generalized Workflow of a Clinical Trial Investigating Albuminuria.



### **Detailed Experimental Protocols**

A clear understanding of the experimental design is crucial for interpreting the results of these clinical trials. Below are the detailed methodologies for the key studies cited.

#### **ESAX-DN** (Esaxerenone)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 455 patients with type 2 diabetes and microalbuminuria (UACR of 45 to <300 mg/g creatinine) who were already being treated with an angiotensin II receptor blocker (ARB) or an angiotensin-converting enzyme (ACE) inhibitor.
- Dosing Regimen: Esaxerenone was initiated at 1.25 mg once daily and titrated up to 2.5 mg once daily based on the patient's serum potassium levels. The control group received a matching placebo.
- Primary Endpoint: The proportion of patients achieving remission to normoalbuminuria, defined as a UACR <30 mg/g and a ≥30% reduction from baseline on two consecutive occasions.
- UACR Measurement: Early morning urine samples were collected and centrally analyzed.

#### **ARTS-DN (Finerenone)**

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 2b dose-finding study.
- Patient Population: 823 patients with type 2 diabetes and albuminuria (UACR ≥30 mg/g) who
  were receiving an ACE inhibitor or an ARB.
- Dosing Regimen: Patients were randomized to receive one of seven doses of finerenone (1.25, 2.5, 5, 7.5, 10, 15, or 20 mg once daily) or placebo for 90 days.
- Primary Outcome: The ratio of UACR at day 90 compared to baseline.
- UACR Measurement: First morning void urine samples were used to determine the UACR.



#### Kato et al. (Spironolactone)

- Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparison study.
- Patient Population: 52 Japanese patients with type 2 diabetic nephropathy and albuminuria (UACR of 100 to 2000 mg/gCr) treated with an ACE inhibitor or ARB.
- Dosing Regimen: Patients in the treatment group received spironolactone 25 mg once daily as an add-on therapy for 8 weeks. The control group continued their conventional treatment.
- Primary Outcome: The reduction in the rate of albuminuria at 8 weeks compared with the baseline value.
- UACR Measurement: Details on the specific urine collection method were not specified in the abstract.

## **DAPA-CKD** (Dapagliflozin)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.
- Patient Population: 4,304 patients with chronic kidney disease (eGFR 25-75 mL/min/1.73 m²) and albuminuria (UACR 200-5000 mg/g), with or without type 2 diabetes. All patients were on a stable dose of an ACE inhibitor or ARB.
- Dosing Regimen: Patients were randomized to receive dapagliflozin 10 mg once daily or placebo.
- Primary Endpoint: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes. Change in UACR was a prespecified secondary outcome.
- UACR Measurement: First morning void urine samples were collected at baseline and subsequent study visits.

#### **RENAAL (Losartan)**

• Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.



- Patient Population: 1,513 patients with type 2 diabetes and nephropathy, defined by a urinary albumin-to-creatinine ratio of at least 300 mg/g and a serum creatinine concentration between 1.3 and 3.0 mg/dL.
- Dosing Regimen: Patients were randomized to receive losartan (starting at 50 mg and titrated to 100 mg once daily) or placebo, in addition to conventional antihypertensive therapy (excluding other ACE inhibitors or ARBs).
- Primary Endpoint: A composite of a doubling of the baseline serum creatinine concentration, end-stage renal disease, or death. Change in proteinuria was a secondary endpoint.
- UACR Measurement: The urinary albumin-to-creatinine ratio was determined from a first morning urine sample.

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### References

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